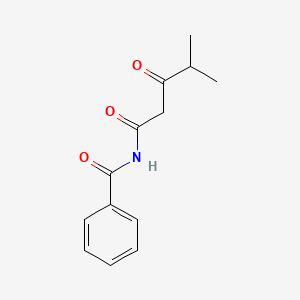

N-(4-Methyl-3-oxopentanoyl)benzamide

Description

N-(4-Methyl-3-oxopentanoyl)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a 4-methyl-3-oxopentanoyl chain. This structure combines a ketone group and a branched methyl group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

CAS No. |

84794-21-8 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

N-(4-methyl-3-oxopentanoyl)benzamide |

InChI |

InChI=1S/C13H15NO3/c1-9(2)11(15)8-12(16)14-13(17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17) |

InChI Key |

CUMYDVZKLWNBPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-3-oxopentanoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for its efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-3-oxopentanoyl)benzamide can undergo various chemical reactions, including:

Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Benzoic acids.

Reduction: Alcohols.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-Methyl-3-oxopentanoyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-oxopentanoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, a key enzyme in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and potentially offering therapeutic benefits for conditions like type-2 diabetes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4-Methyl-3-oxopentanoyl)benzamide with key benzamide analogs from recent literature:

Key Differences in Bioactivity and Mechanism

- HAT Modulation vs. Antifungal Activity: Unlike CTB and CTPB, which target epigenetic regulation through HAT activation, this compound’s ketone-containing acyl chain may favor interactions with metabolic enzymes or kinases. In contrast, LMM5 and LMM11 derive antifungal potency from sulfamoyl and heterocyclic moieties .

- Substituent-Driven Solubility: The 3-oxopentanoyl group in the target compound likely enhances water solubility compared to CTPB’s pentadecyl chain, which prioritizes membrane permeability. However, it may reduce lipophilicity relative to CTB’s chloro-trifluoromethyl group, a common feature in blood-brain barrier penetrants .

Physicochemical Properties

- logP Predictions: this compound: ~2.5 (estimated via Crippen method). CTB: ~3.8 (due to trifluoromethyl group). LMM11: ~1.9 (polar sulfamoyl and furan groups reduce lipophilicity).

- Thermal Stability : Benzamides with electron-withdrawing groups (e.g., CTB’s trifluoromethyl) exhibit higher thermal stability (>200°C) than those with ketones or ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.